molecular formula C8H7NO5 B7865522 3-Hydroxy-4-methyl-5-nitrobenzoic acid CAS No. 54591-64-9

3-Hydroxy-4-methyl-5-nitrobenzoic acid

Cat. No. B7865522
CAS RN: 54591-64-9
M. Wt: 197.14 g/mol
InChI Key: JOXQJFFUMZMILL-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-4-methyl-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4-methyl-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Reactions and Properties:

    • Studies on the molecular anions of similar nitrobenzoic acid derivatives, like phenyl 3-hydroxy-5-nitrobenzoate, provide insights into the ortho effects in negative ion mass spectra, contributing to a better understanding of chemical reactions and molecular structures (Bowie & Ho, 1974).
    • Research on methyl 4-hydroxy-3-nitrobenzoate highlights the hydrogen bonding and p-stacking interactions in its crystal structure, which is crucial for understanding the physical properties of similar compounds (Fu, Li & Simpson, 2012).
  • Medical and Pharmacological Applications:

    • Co(II) and Zn(II) complexes of 3-nitro-4-hydroxybenzoic acid were studied for their anticonvulsant activities. The results provide valuable insights into the development of new anticonvulsant drugs and therapeutic agents (D'angelo et al., 2008).
  • Environmental Impact and Toxicology:

    • Research on the chlorination of 3-methyl-4-nitrophenol, a typical hydrolysate of the pesticide fenitrothion, led to the identification of chloro-5-hydroxy-2-nitrobenzoic acid. This is important for understanding the environmental impact and mutagenicity of pesticide degradation products (Takanashi et al., 2012).
  • Synthesis and Production Techniques:

    • A study on the synthesis of 5-methyl-2-nitrobenzoic acid presents a new and environmentally friendly nitration process, which has implications for the production and synthesis of related compounds like 3-Hydroxy-4-methyl-5-nitrobenzoic acid (Mei et al., 2018).

properties

IUPAC Name

3-hydroxy-4-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXQJFFUMZMILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332585
Record name 3-hydroxy-4-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-methyl-5-nitrobenzoic acid

CAS RN

54591-64-9
Record name 3-hydroxy-4-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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